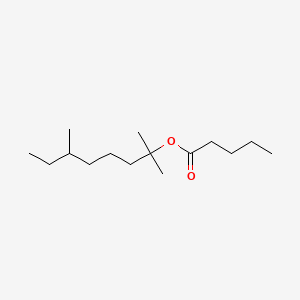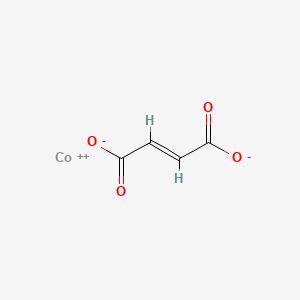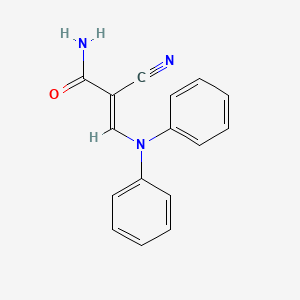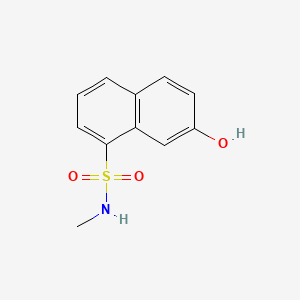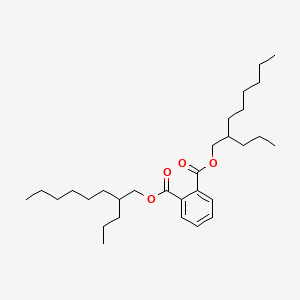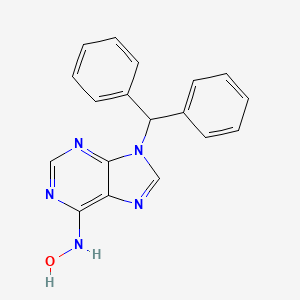
9-Benzhydryl-6-hydroxylaminopurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Benzhydryl-6-hydroxylaminopurine is a derivative of adenine, a purine nucleobase.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzhydryl-6-hydroxylaminopurine typically involves the reaction of 9-benzhydryl-6-chloropurine with hydroxylamine. The reaction is carried out in an ethanolic solution, which facilitates the substitution of the chlorine atom with a hydroxylamine group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
9-Benzhydryl-6-hydroxylaminopurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different aminopurine derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted purines and their oxides, which can exhibit different biological activities and properties .
科学的研究の応用
9-Benzhydryl-6-hydroxylaminopurine has been extensively studied for its mutagenic properties. It has shown potential in:
作用機序
The mutagenic effects of 9-Benzhydryl-6-hydroxylaminopurine are primarily due to its ability to incorporate into DNA and cause base-pairing errors during replication. This leads to mutations that can be studied to understand genetic processes. The compound targets enzymes involved in DNA synthesis and repair, disrupting normal cellular functions .
類似化合物との比較
Similar Compounds
- 9-Methyl-6-hydroxylaminopurine
- 9-Benzyl-6-hydroxylaminopurine
- 9-Trityl-6-hydroxylaminopurine
Uniqueness
Compared to its analogs, 9-Benzhydryl-6-hydroxylaminopurine exhibits higher mutagenic activity, especially in the presence of metabolic activating systems. This makes it a valuable tool in mutagenicity testing and genetic research .
特性
CAS番号 |
152433-82-4 |
|---|---|
分子式 |
C18H15N5O |
分子量 |
317.3 g/mol |
IUPAC名 |
N-(9-benzhydrylpurin-6-yl)hydroxylamine |
InChI |
InChI=1S/C18H15N5O/c24-22-17-15-18(20-11-19-17)23(12-21-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16,24H,(H,19,20,22) |
InChIキー |
MNIUXBMVRRGIFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



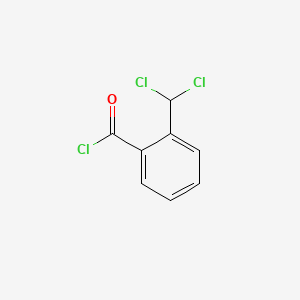
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
